molecular formula C13H10Cl3N3O B1679668 6-amino-N-methyl-5-(2,3,5-trichlorophenyl)pyridine-2-carboxamide CAS No. 875051-72-2

6-amino-N-methyl-5-(2,3,5-trichlorophenyl)pyridine-2-carboxamide

Cat. No. B1679668
M. Wt: 330.6 g/mol
InChI Key: HPIUHDCRVYDAEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-amino-N-methyl-5-(2,3,5-trichlorophenyl)pyridine-2-carboxamide, also known as PF-01247324, is a compound that has been shown to prevent native tetrodotoxin-resistant (TTX-R) currents in human dorsal root ganglion (DRG) neurons .


Molecular Structure Analysis

The molecular formula of this compound is C13H10Cl3N3O . The InChI string is InChI=1S/C13H10Cl3N3O/c1-18-13(20)10-3-2-7(12(17)19-10)8-4-6(14)5-9(15)11(8)16/h2-5H,1H3,(H2,17,19)(H,18,20) . The compound has a molecular weight of 330.6 g/mol .


Physical And Chemical Properties Analysis

The compound is a white to beige powder . It is soluble in DMSO at 20 mg/mL . The compound has a molecular weight of 330.6 g/mol . It has a XLogP3-AA value of 3.6, indicating its lipophilicity . The compound has 2 hydrogen bond donors and 3 hydrogen bond acceptors .

Scientific Research Applications

  • Synthesis of Indole Derivatives

    • Field : Organic Chemistry
    • Application Summary : Indole derivatives play a significant role in cell biology and are used as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .
    • Methods of Application : The synthesis of indole derivatives involves various methods, including the construction of indoles as a moiety in selected alkaloids .
    • Results : Indoles, both natural and synthetic, show various biologically vital properties .
  • Synthesis and Application of Trifluoromethylpyridines

    • Field : Agrochemical and Pharmaceutical Industries
    • Application Summary : Trifluoromethylpyridine (TFMP) and its derivatives are used in the agrochemical and pharmaceutical industries. They are used in the protection of crops from pests .
    • Methods of Application : The synthesis of TFMP involves various methods, including the chlorination of 2-chloro-5-methylpyridine or 2-chloro-5-(chloromethyl)pyridine .
    • Results : More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .

Safety And Hazards

The compound is classified as Acute Tox. 3 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 . The hazard statements include H301, H315, H319, and H335 . The precautionary statements include P301 + P310 + P330, P302 + P352, and P305 + P351 + P338 .

properties

IUPAC Name

6-amino-N-methyl-5-(2,3,5-trichlorophenyl)pyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Cl3N3O/c1-18-13(20)10-3-2-7(12(17)19-10)8-4-6(14)5-9(15)11(8)16/h2-5H,1H3,(H2,17,19)(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPIUHDCRVYDAEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=NC(=C(C=C1)C2=C(C(=CC(=C2)Cl)Cl)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Cl3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40470208
Record name 6-Amino-N-methyl-5-(2,3,5-trichlorophenyl)pyridine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40470208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-amino-N-methyl-5-(2,3,5-trichlorophenyl)pyridine-2-carboxamide

CAS RN

875051-72-2
Record name 6-Amino-N-methyl-5-(2,3,5-trichlorophenyl)pyridine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40470208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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